molecular formula C9H6S2 B1584090 3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 389-58-2

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1584090
CAS No.: 389-58-2
M. Wt: 178.3 g/mol
InChI Key: UITASDKJJNYORO-UHFFFAOYSA-N
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Description

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound with the molecular formula C9H4S3. It is characterized by its unique tricyclic structure, which includes two sulfur atoms and multiple double bonds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4H-Cyclopenta[2,1-b:3,4-b’]dithiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with electron acceptors in organic solar cells, enhancing their efficiency . The nature of these interactions is primarily based on the compound’s ability to donate and accept electrons, making it a crucial component in the development of high-performance optoelectronic devices .

Cellular Effects

The effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the efficiency of electron transport in cells, thereby improving cellular energy production . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response, suggesting a potential role in protecting cells from oxidative damage .

Molecular Mechanism

At the molecular level, 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, it can inhibit or activate enzymes involved in electron transport, thereby modulating cellular energy production . Additionally, it has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular metabolism and function, highlighting the compound’s potential in various biochemical applications.

Temporal Effects in Laboratory Settings

The effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical applications . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in enhancing electron transport and energy production .

Dosage Effects in Animal Models

The effects of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress . At high doses, it can have toxic effects, leading to cellular damage and dysfunction . Threshold effects have also been observed, with specific dosages required to achieve optimal biochemical effects without causing adverse effects .

Metabolic Pathways

4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to electron transport and energy production . The compound’s interactions with enzymes involved in these pathways are crucial for its biochemical effects, highlighting its potential in modulating cellular metabolism .

Transport and Distribution

The transport and distribution of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene within cells and tissues are essential for its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are critical for its efficacy in biochemical applications, as they determine the compound’s availability and activity within cells .

Subcellular Localization

The subcellular localization of 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms are essential for its biochemical effects, as they determine the compound’s interactions with specific biomolecules and its overall efficacy in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other sulfur-containing compounds may not be suitable .

Properties

IUPAC Name

3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6S2/c1-3-10-8-6(1)5-7-2-4-11-9(7)8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITASDKJJNYORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1C=CS3)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192145
Record name 4H-Cyclopenta(2,1-b:3,4-b')dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389-58-2
Record name 4H-Cyclopenta(2,1-b:3,4-b')dithiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclopenta(2,1-b:3,4-b')dithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Cyclopenta[2,1-b:3,4-b']dithiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4H-Cyclopenta[2,1-b:3,4-b']dithiophene?

A1: The molecular formula of CPDT is C9H6S2, and its molecular weight is 178.27 g/mol.

Q2: What are the key spectroscopic features of CPDT?

A2: CPDT derivatives are known for their distinct absorption and emission properties, often characterized by UV-Vis and photoluminescence spectroscopy. [, , ] These properties can be tuned by modifying the substituents on the CPDT core. [, ]

Q3: How does CPDT contribute to the performance of organic solar cells?

A3: CPDT is often incorporated into conjugated polymers used in organic solar cells. [, , ] Its rigid structure and planar geometry promote strong π-π stacking, enhancing charge transport within the active layer of the device. [, , ]

Q4: How does the choice of solvent affect CPDT-based polymer blends in solar cell applications?

A4: Solvents significantly impact the morphology of CPDT-based polymer:fullerene blends used in organic solar cells. [, ] For instance, using 1,3,5-trichlorobenzene as a solvent enhances the crystallization of a fluorinated CPDT-based polymer, leading to improved charge transport and device efficiency. []

Q5: Is CPDT susceptible to degradation, and how does this affect device performance?

A5: CPDT-based polymers, like other organic semiconductors, can undergo photodegradation upon exposure to light and oxygen. [, , ] This degradation can negatively impact the long-term performance of devices. Research indicates that the bridging atom in the CPDT unit can influence its stability. For example, silicon-bridged CPDT polymers show higher photostability than their carbon-bridged counterparts due to preferential oxidation of the silicon atom. [, ]

Q6: What strategies can improve the stability of CPDT-based materials?

A6: Researchers are exploring various strategies to improve the stability of CPDT-based materials, including:

  • Structural modifications: Introducing specific side chains or functional groups can enhance stability. [, , ] For example, attaching long alkyl chains to the CPDT core can provide a shielding effect, reducing the rate of photodegradation. []
  • Material optimization: Blending CPDT-based polymers with other materials, like fullerenes or other polymers, can impact their stability. [, ] Understanding these interactions is vital for developing stable organic electronic devices.

Q7: How does modifying the alkyl side chains on CPDT affect its properties?

A7: The length and branching of alkyl side chains on CPDT significantly impact its solubility, packing in the solid state, and electronic properties. [, ] Longer alkyl chains often enhance solubility in organic solvents, which is crucial for solution-processing techniques. [] Additionally, bulky side chains can influence the morphology of polymer blends, impacting charge transport and ultimately device efficiency. []

Q8: How does the introduction of electron-withdrawing groups affect CPDT?

A8: Incorporating electron-withdrawing groups, such as fluorine or cyano groups, can lower the energy levels of CPDT's frontier molecular orbitals (HOMO and LUMO). [, ] This modification is particularly beneficial for designing n-type organic semiconductors and tuning the absorption spectrum for better overlap with the solar spectrum. [, , ]

Q9: How is computational chemistry employed in CPDT research?

A9: Computational methods, such as Density Functional Theory (DFT), play a crucial role in predicting and understanding the electronic properties of CPDT and its derivatives. [, , ] These calculations help researchers design new materials with desired energy levels, absorption profiles, and charge transport characteristics. [, ] For instance, DFT calculations have been used to predict the impact of different π-conjugated bridges on the performance of bacteriochlorin-based dyes containing CPDT. []

Q10: Beyond organic solar cells, what other applications utilize CPDT?

A10: While prominently featured in organic photovoltaic research, CPDT derivatives find applications in other areas, including:

  • Sensors: The unique optical and electronic properties of CPDT derivatives make them suitable for sensing applications. For example, a CPDT-linked ruthenium complex has been explored for the remote detection of Hg²⁺ ions through electrochemiluminescence. []

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